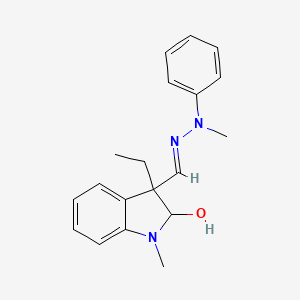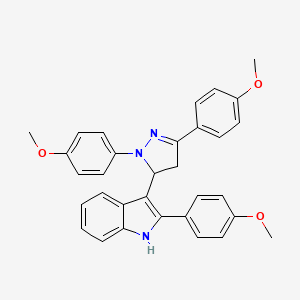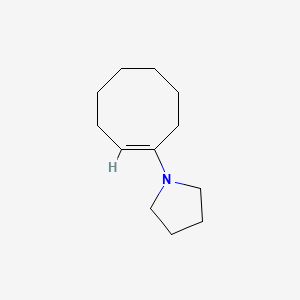
N-(1-Cycloocten-1-YL)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cycloocten-1-YL)pyrrolidine: is a heterocyclic organic compound with the molecular formula C12H21N . It is characterized by a pyrrolidine ring attached to a cyclooctene moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine typically involves the reaction of cyclooctanone with pyrrolidine in the presence of a catalyst. One common method includes heating cyclooctanone and pyrrolidine with p-toluenesulfonic acid in xylene under reflux conditions. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Cycloocten-1-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cyclooctene ring to a single bond, forming saturated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctanone derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(1-Cycloocten-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(1-Cycloocten-1-YL)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclooctene moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(1-Cyclohexen-1-YL)pyrrolidine: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.
N-(1-Cyclopenten-1-YL)pyrrolidine: Contains a cyclopentene ring.
N-(1-Cyclododecen-1-YL)pyrrolidine: Features a cyclododecene ring.
Uniqueness: N-(1-Cycloocten-1-YL)pyrrolidine is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The cyclooctene ring provides a different steric and electronic environment compared to smaller or larger rings, making it a valuable compound for studying structure-activity relationships .
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
1-[(1E)-cycloocten-1-yl]pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+ |
Clave InChI |
MRBWQOZFKXZZKN-XYOKQWHBSA-N |
SMILES isomérico |
C1CCC/C(=C\CC1)/N2CCCC2 |
SMILES canónico |
C1CCCC(=CCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




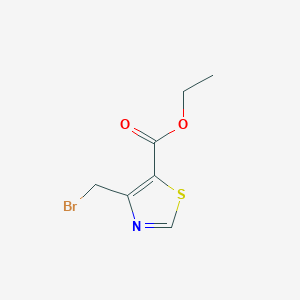
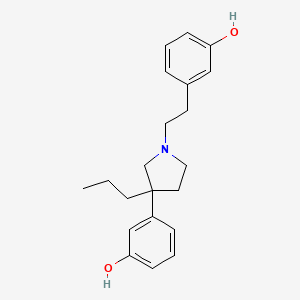

![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
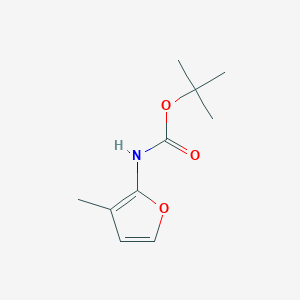
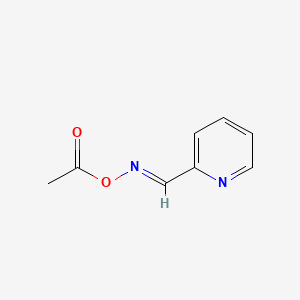
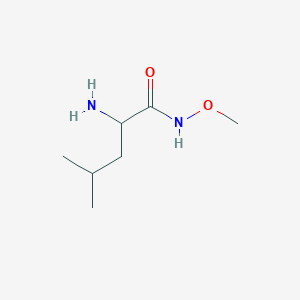

![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
